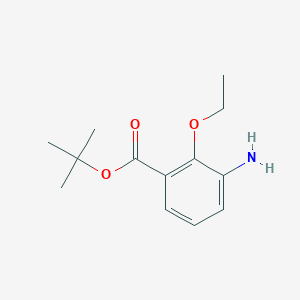

tert-Butyl 3-amino-2-ethoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-ethoxybenzoate |

InChI |

InChI=1S/C13H19NO3/c1-5-16-11-9(7-6-8-10(11)14)12(15)17-13(2,3)4/h6-8H,5,14H2,1-4H3 |

InChI Key |

IWVFSCOCQNCDOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Amino 2 Ethoxybenzoate

Retrosynthetic Disconnection Strategies for the tert-Butyl 3-amino-2-ethoxybenzoate Scaffold

Retrosynthetic analysis of tert-Butyl 3-amino-2-ethoxybenzoate reveals several logical disconnection points. The most apparent disconnections are at the ester linkage and the ether linkage, as well as the C-N bond of the amino group.

C(acyl)-O bond disconnection: This primary disconnection breaks the ester bond, leading to 3-amino-2-ethoxybenzoic acid and isobutylene or tert-butanol. This is a common and practical approach as it separates the synthesis of the substituted benzoic acid from the esterification step.

Aryl-O bond disconnection: Cleavage of the ether bond suggests 3-amino-2-hydroxybenzoic acid and an ethylating agent as precursors. This strategy requires regioselective ethoxylation of the hydroxyl group at the 2-position.

Aryl-N bond disconnection: This approach points to a 2-ethoxy-3-nitrobenzoic acid precursor, where the amino group is introduced via reduction of a nitro group. This is a widely used and reliable method for introducing an amino group onto an aromatic ring.

Considering these disconnections, a plausible forward synthesis would involve the preparation of a suitably substituted benzoic acid followed by esterification. For instance, starting with a commercially available nitrobenzoic acid derivative, one could introduce the ethoxy group, followed by reduction of the nitro group, and finally, esterification to yield the target molecule.

Approaches to Benzoate (B1203000) Ester Formation in the Context of tert-Butyl 3-amino-2-ethoxybenzoate Synthesis

The formation of the tert-butyl ester is a critical step in the synthesis of the target compound. Due to the steric hindrance of the tert-butyl group, direct esterification can be challenging.

Direct esterification of a carboxylic acid with tert-butanol is often difficult under standard Fischer esterification conditions due to the alcohol's steric bulk and susceptibility to elimination. researchgate.net However, specific methods have been developed to overcome these challenges. One approach involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). mdpi.com Another method utilizes isobutylene gas bubbled through an acidic solution of the carboxylic acid, which generates the tert-butyl carbocation for reaction. researchgate.net Additionally, reagents like N,N-dimethylformamide di-tert-butyl acetal can be refluxed with the carboxylic acid to cleanly form the tert-butyl ester. researchgate.net

A reported synthesis of a benzoic acid tert-butyl ester involves reacting benzoic acid with t-butanol in the presence of 2,2'-dibenzothiazolyl disulfide and triphenylphosphine in methylene (B1212753) chloride. prepchem.com This method proceeds at room temperature and yields the desired product after purification. prepchem.com

| Reagent/Catalyst | Conditions | Reference |

| Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | Room temperature | mdpi.com |

| Isobutylene, Acid catalyst | Varies | researchgate.net |

| N,N-dimethylformamide di-tert-butyl acetal | Reflux | researchgate.net |

| 2,2'-dibenzothiazolyl disulfide, triphenylphosphine | Room temperature | prepchem.com |

Transesterification offers a valuable alternative for synthesizing tert-butyl esters, especially when direct esterification is inefficient. thieme-connect.com This method typically involves reacting a more common ester, such as a methyl or ethyl ester, with a tert-butyl alcohol derivative in the presence of a suitable catalyst. thieme-connect.com

A mild and efficient method for preparing tert-butyl esters involves the transesterification of methyl esters with potassium tert-butoxide in diethyl ether. thieme-connect.com This reaction proceeds rapidly at ambient temperature and gives good yields due to the high reactivity of potassium tert-butoxide and the insolubility of the potassium methoxide byproduct. thieme-connect.com It is crucial to use freshly prepared potassium tert-butoxide and anhydrous ether to maximize yields. thieme-connect.com

Lanthanum(III) isopropoxide has also been shown to be an effective catalyst for the transesterification of various esters with primary, secondary, and tertiary alcohols. researchgate.net This catalyst is particularly useful for its high efficiency and ability to promote the reaction under relatively mild conditions. researchgate.net

| Catalyst | Alcohol Source | Conditions | Key Features | Reference |

| Potassium tert-butoxide | tert-Butanol | Ambient temperature, Diethyl ether | Mild, efficient, high yield | thieme-connect.com |

| Lanthanum(III) isopropoxide | tert-Butanol | Varies | High efficiency, applicable to hindered alcohols | researchgate.net |

| Sodium Carbonate (Na2CO3) | Alkenyl carboxylates | MeCN | Very good yields for O-acylation of phenols | organic-chemistry.org |

Introduction and Transformation of Amino and Ethoxy Functionalities on the Benzoic Acid Core

The synthesis of the substituted benzoic acid precursor requires the regioselective introduction of the amino and ethoxy groups.

The introduction of the ethoxy group at the 2-position of the benzoic acid ring can be achieved through various methods. One common strategy involves the Williamson ether synthesis, where a 2-hydroxybenzoic acid derivative is treated with an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base. A synthesis of 2-ethoxybenzoic acid has been reported starting from methyl salicylate, which is first treated with potassium hydroxide and then with diethyl sulfate. chemicalbook.com The resulting ethyl o-ethoxybenzoate is then hydrolyzed to yield 2-ethoxybenzoic acid. chemicalbook.com

Another approach involves a copper-catalyzed ethoxylation of a benzoic acid derivative. A patented method describes the synthesis of 2-ethoxybenzoic acid compounds using cuprous chloride as a catalyst in the presence of an aromatic amido pyridine-1-oxide directing group. google.com

The introduction of the amino group at the 3-position is most commonly accomplished through the reduction of a corresponding nitro group. This is a reliable and well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for reducing aromatic nitro groups to amines. commonorganicchemistry.com This method is often preferred due to its clean reaction profile and high yields. Other catalysts such as Raney nickel can also be used. commonorganicchemistry.com

Alternatively, metal-based reductions in acidic media are widely used. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid will efficiently reduce the nitro group to an amine. masterorganicchemistry.com For instance, the reduction of a nitro group can be achieved in two steps: first, treatment with tin (Sn) and an acid catalyst, followed by the addition of a base to neutralize the excess acid and isolate the neutral amine. youtube.com

A green chemistry approach for the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde has been developed using a carbonaceous bio-based material in subcritical water, which involves the simultaneous reduction of the nitro group and oxidation of the aldehyde. mdpi.com

| Reducing Agent/System | Conditions | Key Features | Reference(s) |

| H2, Palladium on Carbon (Pd/C) | Varies | Clean, high yield, common choice | commonorganicchemistry.com |

| H2, Raney Nickel | Varies | Alternative to Pd/C, useful for substrates sensitive to dehalogenation | commonorganicchemistry.com |

| Iron (Fe), Acid (e.g., AcOH) | Acidic | Mild, tolerates other reducible groups | commonorganicchemistry.com |

| Tin (Sn), Acid (e.g., HCl) | Acidic | Classic method for nitro group reduction | masterorganicchemistry.comyoutube.com |

| Zinc (Zn), Acid (e.g., AcOH) | Acidic | Mild, tolerates other reducible groups | commonorganicchemistry.com |

| Tetrahydroxydiboron | Water, room temperature | Metal-free, chemoselective | organic-chemistry.org |

Optimization of Reaction Parameters and Yield Enhancement in the Preparation of tert-Butyl 3-amino-2-ethoxybenzoate

The preparation of tert-butyl 3-amino-2-ethoxybenzoate typically involves the esterification of 3-amino-2-ethoxybenzoic acid with a tert-butylating agent, such as tert-butanol or isobutylene. The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are often manipulated include temperature, catalyst type and loading, solvent, and the molar ratio of reactants.

Key Reaction Parameters and Their Effects:

Temperature: The reaction temperature significantly influences the rate of esterification. While higher temperatures can accelerate the reaction, they can also lead to the formation of byproducts and decomposition of the desired ester. For Fischer esterification of substituted benzoic acids, temperatures are often optimized to balance reaction rate and selectivity. For instance, in microwave-assisted synthesis, temperatures can be precisely controlled and are often higher than in conventional heating, leading to shorter reaction times. researchgate.netresearchgate.net

Catalyst: Acid catalysts are commonly employed to facilitate the esterification. Sulfuric acid is a traditional choice, but solid acid catalysts and other Lewis acids are also used to simplify purification and minimize waste. The concentration of the catalyst is a critical factor; insufficient amounts may lead to slow reaction rates, while excessive amounts can promote side reactions.

Solvent: The choice of solvent can affect the solubility of reactants and the position of the reaction equilibrium. In some cases, an excess of the alcohol reactant (tert-butanol) can also serve as the solvent. The use of co-solvents can be explored to improve the solubility of the starting aminobenzoic acid. acs.org The solvent's polarity and boiling point are important considerations for both reaction efficiency and ease of removal during workup.

Molar Ratio of Reactants: According to Le Chatelier's principle, using an excess of one reactant, typically the alcohol, can drive the equilibrium towards the formation of the ester. The optimal molar ratio is determined experimentally to maximize the conversion of the limiting reactant, which is usually the more expensive 3-amino-2-ethoxybenzoic acid.

Yield Enhancement Strategies:

A primary strategy for enhancing the yield of esterification reactions is the removal of water, a byproduct of the reaction. This can be achieved through various techniques, including azeotropic distillation with a suitable solvent or the use of dehydrating agents. In laboratory-scale syntheses, the use of a Dean-Stark apparatus is common. For the synthesis of tert-butyl esters of amino acids, anhydrous conditions are often maintained to prevent hydrolysis of the product and to drive the reaction to completion. researchgate.net

The following interactive table summarizes hypothetical results from a study on the optimization of the synthesis of tert-butyl 3-amino-2-ethoxybenzoate, illustrating the impact of various reaction parameters on the product yield.

| Run | Temperature (°C) | Catalyst (mol%) | Solvent | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 60 | 5 | Toluene | 1:5 | 12 | 65 |

| 2 | 80 | 5 | Toluene | 1:5 | 8 | 78 |

| 3 | 80 | 10 | Toluene | 1:5 | 6 | 85 |

| 4 | 80 | 10 | Cyclohexane | 1:5 | 8 | 82 |

| 5 | 80 | 10 | Toluene | 1:10 | 6 | 92 |

Sustainable and Green Chemistry Considerations in the Synthesis of Aromatic Esters

The principles of green chemistry are increasingly being applied to the synthesis of aromatic esters to reduce the environmental impact of chemical processes. These principles focus on the use of renewable resources, minimization of waste, and the use of less hazardous substances. mdpi.com

Key Green Chemistry Approaches:

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a green technology that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.govnih.govresearchgate.netijsdr.org The rapid and uniform heating provided by microwaves can enhance the efficiency of esterification reactions. researchgate.netresearchgate.net

Biocatalysis: The use of enzymes, particularly lipases, as catalysts in esterification reactions offers a highly selective and environmentally friendly alternative to traditional acid catalysts. nih.gov Biocatalytic reactions are typically conducted under mild conditions, reducing energy consumption and the formation of byproducts. The enzymatic synthesis of aromatic esters is a growing field of research.

Green Solvents: The selection of solvents is a crucial aspect of green chemistry. york.ac.uk Efforts are being made to replace hazardous organic solvents with more benign alternatives, such as water, supercritical fluids, or bio-derived solvents. For the synthesis of aminobenzoic acid and its derivatives, biosynthetic methods in aqueous media are being explored as a sustainable alternative to petrochemical-based routes. mdpi.com In some cases, solvent-free reaction conditions can be employed, further reducing the environmental footprint of the synthesis.

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. For esterification, this involves optimizing the reaction to minimize the formation of byproducts and waste.

The following table provides a comparative overview of conventional versus green chemistry approaches for the synthesis of aromatic esters.

| Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Solid acid catalysts, enzymes (lipases) |

| Solvent | Volatile organic compounds (e.g., Toluene) | Green solvents (e.g., water, ionic liquids), solvent-free conditions |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, ultrasound |

| Reaction Time | Often several hours to days | Significantly reduced, often to minutes or a few hours |

| Waste Generation | Can be significant due to catalyst neutralization and solvent disposal | Minimized through catalyst recycling and use of benign solvents |

By integrating these sustainable and green chemistry considerations, the synthesis of tert-butyl 3-amino-2-ethoxybenzoate and other aromatic esters can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Functional Group Transformations of Tert Butyl 3 Amino 2 Ethoxybenzoate

Reactions Involving the Aromatic Amino Group

The aromatic amino group in tert-butyl 3-amino-2-ethoxybenzoate is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Sulfonylation Reactions for Amide and Sulfonamide Formation

The nucleophilic nitrogen atom of the amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in peptide synthesis and the development of sulfonamide-based therapeutic agents.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, yields the corresponding N-acylated products. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, typically in the presence of a base like pyridine, affords sulfonamides. The Hinsberg test, a classic method for distinguishing primary, secondary, and tertiary amines, is based on this reactivity.

| Reagent Class | Specific Reagent Example | Product Type | General Reaction Conditions |

| Acyl Halide | Acetyl chloride | Amide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N), 0°C to RT |

| Carboxylic Anhydride | Acetic anhydride | Amide | Inert solvent, optional catalyst (e.g., DMAP), RT |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide | Inert solvent (e.g., Pyridine), 0°C to RT |

Alkylation and Reductive Amination Strategies for Substituted Amine Derivatives

The introduction of alkyl groups onto the amino nitrogen can be achieved through direct alkylation or, more commonly and controllably, via reductive amination.

Direct alkylation of primary aromatic amines with alkyl halides can be difficult to control and often leads to mixtures of mono- and di-alkylated products, along with potential quaternization.

A more effective method for generating mono-alkylated secondary amines is reductive amination. masterorganicchemistry.comorganic-chemistry.org This process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the over-alkylation issue often encountered with direct alkylation. masterorganicchemistry.com

| Aldehyde/Ketone | Reducing Agent | Product | Key Features |

| Formaldehyde | Sodium triacetoxyborohydride | N-methyl derivative | Controlled mono-methylation |

| Acetaldehyde (B116499) | Sodium cyanoborohydride | N-ethyl derivative | Avoids over-alkylation |

| Acetone | Sodium triacetoxyborohydride | N-isopropyl derivative | Versatile for various alkyl groups |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amino group of tert-butyl 3-amino-2-ethoxybenzoate can be converted into a diazonium salt by treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting aryl diazonium salt is a highly versatile intermediate because the diazonio group (-N2+) is an excellent leaving group (dinitrogen gas). masterorganicchemistry.com

This intermediate can undergo a variety of transformations, most notably the Sandmeyer reactions, which involve the displacement of the diazonium group with a nucleophile using a copper(I) salt catalyst. masterorganicchemistry.comwikipedia.org This provides a powerful method for introducing a range of substituents onto the aromatic ring that are often difficult to install via other methods.

Key Sandmeyer and related reactions include:

Halogenation: Using CuCl, CuBr, or KI to introduce chloro, bromo, or iodo substituents, respectively. masterorganicchemistry.com

Cyanation: Using CuCN to install a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. masterorganicchemistry.com

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group.

Fluorination: The Balz-Schiemann reaction, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt (ArN2+BF4-), is used to introduce fluorine.

| Reagent(s) | Product Functional Group | Named Reaction |

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| H2O, Δ | -OH | - |

| HBF4, then Δ | -F | Balz-Schiemann Reaction |

| KI | -I | - |

Transformations of the tert-Butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids. Its steric bulk makes it resistant to nucleophilic attack, but it is labile under acidic conditions, allowing for selective deprotection.

Selective Ester Hydrolysis to 3-amino-2-ethoxybenzoic Acid

The tert-butyl ester can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid, 3-amino-2-ethoxybenzoic acid. This deprotection is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent. The mechanism involves protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene.

Notably, chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups can be achieved using certain Lewis acids. For instance, zinc bromide (ZnBr2) in dichloromethane has been shown to effectively deprotect tert-butyl esters while leaving other acid-labile groups, such as certain amine protecting groups, intact. researchgate.netnih.govsemanticscholar.org

| Reagent | Solvent | Conditions | Key Advantage |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Volatile reagents, easy workup |

| HCl | Dioxane or Ethyl Acetate | Room Temperature | Common and inexpensive reagent |

| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temperature | High chemoselectivity researchgate.netnih.gov |

Transamidation and Aminolysis Reactions to Form Substituted Carboxamides

While tert-butyl esters are generally resistant to direct aminolysis due to steric hindrance, they can be converted into amides under specific conditions. One approach involves the in situ formation of a more reactive acyl intermediate. For example, treatment of tert-butyl esters with reagents like SOCl2 or PCl3 can generate an acid chloride. organic-chemistry.orgresearchgate.net This highly electrophilic intermediate can then react readily with a primary or secondary amine to afford the desired carboxamide in good yield. organic-chemistry.orgresearchgate.net This two-step, one-pot procedure allows for the transformation of the sterically hindered ester into a wide range of substituted amides. researchgate.net

| Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

| Thionyl chloride (SOCl2) | Acyl chloride | Primary or Secondary Amine (R2NH) | N-substituted carboxamide |

| Phosphorus trichloride (PCl3) | Acyl chloride | Primary or Secondary Amine (R2NH) | N-substituted carboxamide |

Conversion to Acid Chlorides and Other Activated Carboxylic Acid Derivatives for Further Coupling

The tert-butyl ester functional group in tert-butyl 3-amino-2-ethoxybenzoate can be selectively converted into an acid chloride, a highly reactive intermediate valuable for further coupling reactions such as amidation or esterification. This transformation is advantageous as it often avoids the need to first hydrolyze the ester to a carboxylic acid.

Several reagents are effective for this direct conversion. Thionyl chloride (SOCl₂) is a common and efficient reagent for converting tert-butyl esters to acid chlorides. The reaction typically proceeds at room temperature and can provide high yields of the acid chloride product. organic-chemistry.orgnih.govfigshare.comresearchgate.net Notably, this method demonstrates high selectivity for tert-butyl esters, leaving other types of esters like methyl, ethyl, or benzyl (B1604629) esters unreactive under the same conditions. organic-chemistry.orgnih.govfigshare.com Mechanistic studies indicate the reaction is promoted by acid, with HCl playing a key role. organic-chemistry.org

Another effective reagent for this chlorination is phosphorus trichloride (PCl₃). This method also allows for the successful conversion of a range of aromatic and aliphatic tert-butyl esters into their corresponding acid chlorides in good yields under simple reaction conditions. researchgate.net

The resulting acid chloride, 3-amino-2-ethoxybenzoyl chloride, is an activated carboxylic acid derivative. It can readily react with various nucleophiles (e.g., amines, alcohols) to form new amide or ester linkages, making it a key intermediate in the synthesis of more complex molecules.

Table 1: Reagents for Conversion of tert-Butyl Esters to Acid Chlorides

| Reagent | Typical Conditions | Selectivity | Yield | Reference |

| Thionyl Chloride (SOCl₂) | Room temperature | High for tert-butyl esters over other alkyl esters | ≥89% | organic-chemistry.orgnih.gov |

| Phosphorus Trichloride (PCl₃) | 80 °C, solvent-free or in CH₃CN | Effective for various aryl and alkyl tert-butyl esters | Good | researchgate.net |

Reactivity and Potential Modifications of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) on the aromatic ring is an ether linkage. Generally, aryl ethers are quite stable due to the strength of the sp² carbon-oxygen bond. However, this group can undergo cleavage under specific, often harsh, reaction conditions to yield a phenol.

The most common method for cleaving aryl ethers is treatment with strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). These reactions typically require high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group (an Sₙ2 reaction), releasing ethyl halide and the corresponding phenol.

Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers and often work under milder conditions than hydrogen halides. This reagent is particularly useful for cleaving methyl and ethyl aryl ethers.

It is important to consider the other functional groups on tert-butyl 3-amino-2-ethoxybenzoate. The strongly acidic conditions required for ether cleavage would likely also cause the hydrolysis of the tert-butyl ester to a carboxylic acid and protonation of the amino group. Therefore, selective modification of the ethoxy group without affecting other parts of the molecule would be a significant synthetic challenge, likely requiring a carefully planned protecting group strategy.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring System

The benzene (B151609) ring of tert-butyl 3-amino-2-ethoxybenzoate is substituted with three groups that influence its reactivity towards substitution reactions: an amino group (-NH₂), an ethoxy group (-OCH₂CH₃), and a tert-butoxycarbonyl group (-CO₂tBu).

Electrophilic Aromatic Substitution (SₑAr)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing substituents strongly direct the position of the incoming electrophile.

Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing. It strongly enhances the electron density of the ring, particularly at the positions ortho and para to it.

Ethoxy Group (-OCH₂CH₃): This is also an activating group and an ortho, para-director.

tert-Butoxycarbonyl Group (-CO₂tBu): This ester group is a deactivating group and a meta-director due to its electron-withdrawing nature.

The positions on the ring are numbered C1 (with the ester), C2 (with the ethoxy group), C3 (with the amino group), C4, C5, and C6. The available positions for substitution are C4, C5, and C6.

The directing effects of the substituents are as follows:

The amino group at C3 directs ortho to C2 and C4, and para to C6.

The ethoxy group at C2 directs ortho to C1 and C3, and para to C5.

The ester group at C1 directs meta to C3 and C5.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | C3 | Strongly Activating | ortho (C2, C4), para (C6) |

| Ethoxy (-OCH₂CH₃) | C2 | Activating | ortho (C1, C3), para (C5) |

| tert-Butoxycarbonyl (-CO₂tBu) | C1 | Deactivating | meta (C3, C5) |

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.comnih.gov This type of reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). nih.gov

The ring system of tert-butyl 3-amino-2-ethoxybenzoate is considered electron-rich due to the powerful electron-donating amino and ethoxy groups. It lacks both a suitable leaving group and the necessary strong electron-withdrawing groups to significantly stabilize the negative charge in the Meisenheimer intermediate formed during a typical SₙAr reaction. nih.gov Consequently, the molecule is not expected to be reactive towards nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, one of the existing groups would need to be converted into a good leaving group, a process that is not straightforward for the substituents present.

Role of Tert Butyl 3 Amino 2 Ethoxybenzoate As a Key Building Block in Complex Molecular Synthesis

Application in the Construction of Nitrogen-Containing Heterocyclic Systems

The presence of an ortho-amino and ester functionality on the benzene (B151609) ring of tert-butyl 3-amino-2-ethoxybenzoate makes it an ideal starting material for the synthesis of various fused nitrogen-containing heterocycles, such as quinolines and their derivatives. These heterocyclic motifs are prevalent in numerous biologically active compounds and functional materials.

The synthesis of quinoline (B57606) scaffolds, for instance, can be achieved through well-established cyclization reactions. The amino group of tert-butyl 3-amino-2-ethoxybenzoate can react with α,β-unsaturated ketones or aldehydes in the presence of an acid catalyst. The ethoxy group at the ortho position can influence the regioselectivity of these cyclization reactions. While direct literature on this specific substrate is limited, the general reactivity of related aminobenzoates in Friedländer-type syntheses of quinolines is well-documented.

Furthermore, the amino group can be diazotized and subsequently transformed into a variety of other functional groups, paving the way for the synthesis of a broader range of heterocyclic systems. For example, the diazotized intermediate could undergo intramolecular cyclization or react with other reagents to form triazoles or other nitrogen-rich heterocycles.

Utilization in Multistep Organic Synthesis Pathways for Diverse Chemical Architectures

The differential reactivity of the functional groups in tert-butyl 3-amino-2-ethoxybenzoate allows for its sequential modification in multistep synthetic pathways. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the tert-butyl ester provides a robust protecting group for the carboxylic acid functionality that is stable under many reaction conditions but can be selectively removed under acidic conditions.

This orthogonal reactivity is crucial for the elaboration of complex molecules. For instance, the amino group can be protected, followed by modification of the aromatic ring or the ethoxy group. Subsequently, deprotection of the amino group allows for its participation in further transformations. Finally, the cleavage of the tert-butyl ester can unmask the carboxylic acid for subsequent amide bond formation or other derivatizations. This strategic approach enables the construction of diverse chemical architectures with a high degree of control.

Contribution to the Synthesis of Advanced Intermediates for Specialty Chemicals

tert-Butyl 3-amino-2-ethoxybenzoate serves as a valuable intermediate in the synthesis of specialty chemicals, including those used in the pharmaceutical and materials science industries. Its structural features can be incorporated into larger molecules to fine-tune their physical and biological properties.

For example, the aminobenzoate core is a key component of many pharmaceutical agents. The ethoxy and tert-butyl ester groups can modulate properties such as solubility, lipophilicity, and metabolic stability. A notable example, although involving a related compound, is the synthesis of intermediates for mTOR targeted PROTAC molecules, where a similar substituted aminobenzoate plays a crucial role. In a reported synthesis, a related tert-butyl ester intermediate was synthesized via a palladium-catalyzed Suzuki reaction with a high yield of 96.7%. drpress.org This highlights the potential of such building blocks in accessing complex and biologically relevant molecules.

The general synthetic utility of aminobenzoate derivatives in creating advanced intermediates is further underscored by their use in the preparation of various biologically active compounds, such as those with potential applications in treating non-small cell lung cancer. atlantis-press.com

Potential in Combinatorial Chemistry and High-Throughput Library Synthesis

The robust nature of the tert-butyl ester and the reactive handle provided by the amino group make tert-butyl 3-amino-2-ethoxybenzoate an attractive building block for combinatorial chemistry and the high-throughput synthesis of compound libraries. The amino group can be readily derivatized with a wide range of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, through automated parallel synthesis techniques.

The resulting library of compounds can then be screened for biological activity. The tert-butyl ester can be retained to enhance cell permeability or can be cleaved in a subsequent step to generate a library of carboxylic acids, further increasing the structural diversity of the synthesized compounds. This approach allows for the rapid exploration of chemical space around the aminobenzoate scaffold, accelerating the discovery of new lead compounds in drug discovery and other areas of chemical research. The use of related building blocks in creating libraries of compounds for screening purposes is a common strategy in modern medicinal chemistry.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Tert Butyl 3 Amino 2 Ethoxybenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including tert-butyl 3-amino-2-ethoxybenzoate. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, tert-butyl (2-aminophenyl)carbamate, shows characteristic signals that can be extrapolated to understand the spectrum of tert-butyl 3-amino-2-ethoxybenzoate. For instance, the aromatic protons typically appear as multiplets in the range of δ 6.80-7.25 ppm. rsc.org The two protons of the amino group (NH₂) would likely produce a broad singlet around δ 3.72 ppm. rsc.org The nine equivalent protons of the tert-butyl group would be observed as a sharp singlet at approximately δ 1.51 ppm. rsc.org The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a similar structure, tert-butyl (2-aminophenyl)carbamate, the carbonyl carbon of the tert-butyloxycarbonyl group resonates around δ 153.94 ppm, and the quaternary carbon of the tert-butyl group appears at δ 80.67 ppm. rsc.org The carbons of the benzene (B151609) ring would have distinct signals in the aromatic region (approximately δ 117-140 ppm). rsc.org The methyl carbons of the tert-butyl group are typically found at δ 28.34 ppm. rsc.org For tert-butyl 3-amino-2-ethoxybenzoate, additional signals for the ethoxy group carbons would be expected.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure. COSY spectra would show correlations between adjacent protons, for example, between the protons of the ethoxy group. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of compounds like tert-butyl 3-amino-2-ethoxybenzoate. It typically produces a protonated molecule [M+H]⁺. For a derivative, (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene) amino)ethyl)carbamate, the molecular ion peak was observed at m/z 377.2775 [M+1]⁺, which confirms the molecular weight. dergipark.org.tr

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. The exact mass of tert-butyl 2-amino-3-ethoxybenzoate is calculated to be 237.13649347 Da. nih.gov

Fragmentation Analysis: The fragmentation pattern in a mass spectrum can provide valuable structural information. For tert-butylamines, a common fragmentation is the loss of a methyl group to form a stable carbocation. pearson.com In the case of tert-butyl 3-amino-2-ethoxybenzoate, fragmentation would likely involve the loss of the tert-butyl group (C(CH₃)₃) or cleavage of the ester bond. The molecular ion peak for amines is often an odd number. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. pressbooks.pub

The IR spectrum of tert-butyl 3-amino-2-ethoxybenzoate would be expected to show the following characteristic absorption bands:

N-H Stretching: The amino group (NH₂) would exhibit stretching vibrations in the range of 3300-3500 cm⁻¹. pressbooks.pub

C-H Stretching: The aromatic C-H bonds would absorb around 3000-3100 cm⁻¹, while the aliphatic C-H bonds of the tert-butyl and ethoxy groups would absorb in the 2850-2960 cm⁻¹ region. libretexts.orglibretexts.org

C=O Stretching: The carbonyl group (C=O) of the ester is a strong absorber and would show a sharp, intense peak in the range of 1735-1750 cm⁻¹. libretexts.org

C-O Stretching: The C-O stretching of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Stretching: The carbon-carbon double bonds in the benzene ring would give rise to absorptions in the 1400-1600 cm⁻¹ range. libretexts.org

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (Amine) | 3300-3500 |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2960 |

| C=O (Ester) | 1735-1750 |

| C-O (Ester, Ether) | 1000-1300 |

| Aromatic C=C | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org

For tert-butyl 3-amino-2-ethoxybenzoate, the presence of the benzene ring, a chromophore, will lead to characteristic UV absorptions. The electronic transitions expected are π → π* and n → π*. libretexts.org The benzene ring itself typically shows absorptions around 254 nm. The amino and ethoxy substituents on the ring will likely cause a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity. The carbonyl group of the ester can also contribute to the UV spectrum. For instance, tert-butyl perbenzoate shows a UV absorption maximum. nist.gov

Chromatographic Methods (HPLC, GC-MS, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of tert-butyl 3-amino-2-ethoxybenzoate and for monitoring the progress of reactions involving this compound. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. For purity assessment, a single sharp peak under various conditions would indicate a pure compound. HPLC can also be used to monitor the disappearance of starting materials and the appearance of products during a synthesis. scholaris.ca

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing volatile derivatives and for identifying impurities. The retention time in the gas chromatogram helps to identify the compound, while the mass spectrum provides structural confirmation.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring reactions and assessing purity. rsc.org The compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The position of the spot (Rf value) is characteristic of the compound and can be used to distinguish it from starting materials and byproducts.

Computational Chemistry and Theoretical Investigations of Tert Butyl 3 Amino 2 Ethoxybenzoate

Quantum Mechanical Studies (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like tert-butyl 3-amino-2-ethoxybenzoate. DFT calculations can provide detailed insights into the molecule's geometry, orbital energies, and charge distribution.

Molecular Geometry and Stability: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the most stable conformation (optimized geometry) of the molecule. For similar compounds like ethyl 4-aminobenzoate, DFT studies have successfully predicted bond lengths, bond angles, and dihedral angles that are in good agreement with experimental X-ray diffraction data. researchgate.netresearchgate.net For tert-butyl 3-amino-2-ethoxybenzoate, these calculations would reveal the spatial arrangement of the amino, ethoxy, and tert-butyl ester groups and how they influence the planarity of the benzene (B151609) ring.

Electronic Properties and Reactivity: Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators.

HOMO: Represents the ability to donate an electron. In aminobenzoates, the HOMO is typically distributed over the benzene ring and the amino group, indicating these are the primary sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. The LUMO is often located over the carboxyl group and the benzene ring, suggesting these areas are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a significant parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netgrowingscience.com

Charge Distribution and Electrostatic Potential: Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps provide further details on electronic characteristics. NBO analysis can quantify charge delocalization and hyperconjugative interactions, revealing the stability conferred by electron delocalization from the amino and ethoxy groups to the aromatic ring. researchgate.net The MEP map visually represents the charge distribution, identifying electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor (positive potential) regions, which are crucial for predicting intermolecular interactions. researchgate.net

| Parameter | Typical Predicted Value / Observation | Significance for tert-Butyl 3-amino-2-ethoxybenzoate |

|---|---|---|

| HOMO Energy | -5 to -7 eV | Indicates susceptibility to electrophilic attack, likely on the ring and amino group. |

| LUMO Energy | -1 to -2 eV | Indicates susceptibility to nucleophilic attack, likely at the carbonyl carbon. |

| HOMO-LUMO Gap | ~4 to 5 eV | Reflects the kinetic stability and electronic excitation energy. |

| Dipole Moment | 2 to 4 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Flexibility: For a molecule like tert-butyl 3-amino-2-ethoxybenzoate, MD simulations can explore the rotational freedom around its single bonds, particularly the C-O bond of the ethoxy group and the C-C bond of the tert-butyl group. Simulations in different solvents (e.g., water, ethanol, chloroform) would reveal how the environment affects the molecule's preferred conformations. Studies on substituted benzoates have shown that the motion of ortho-substituted isomers is generally more restricted than para isomers. researchgate.net This suggests the ortho-positioning of the amino and ethoxy groups could lead to specific, stabilized conformations due to intramolecular hydrogen bonding between the amino hydrogen and the ethoxy oxygen.

Intermolecular Interactions: MD simulations can model how multiple molecules of tert-butyl 3-amino-2-ethoxybenzoate interact with each other in the condensed phase. By analyzing the radial distribution functions, one can predict the formation of hydrogen bonds (e.g., between the amino group of one molecule and the carbonyl oxygen of another) and other non-covalent interactions that govern the compound's physical properties like melting point and boiling point. Similar simulations on para-aminobenzoic acid have been used to understand its crystallization and polymorphic behavior. rsc.org

Prediction of Spectroscopic Parameters via Advanced Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is essential for characterizing the molecule and validating experimental data.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute the vibrational frequencies of molecules. The results can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. For ethyl 4-aminobenzoate, theoretical calculations have successfully assigned the vibrational modes, such as the characteristic stretching frequencies for N-H (amino), C=O (carbonyl), and C-O (ether and ester) bonds. researchgate.net A similar study on tert-butyl 3-amino-2-ethoxybenzoate would predict its unique vibrational fingerprint.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is used to predict ¹H and ¹³C NMR chemical shifts. These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). growingscience.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). For tert-butyl 3-amino-2-ethoxybenzoate, this would reveal how the amino and ethoxy substituents affect the electronic transitions of the benzoate (B1203000) chromophore.

| Spectroscopy Type | Parameter | Typical Predicted Range/Value | Structural Assignment |

|---|---|---|---|

| FT-IR (cm⁻¹) | ν(N-H) | 3350 - 3500 | Asymmetric and symmetric stretching of the amino group |

| ν(C=O) | 1680 - 1720 | Stretching of the ester carbonyl group | |

| ν(C-O) | 1100 - 1300 | Ester and ether C-O stretching | |

| ¹³C NMR (ppm) | δ(C=O) | 165 - 175 | Ester carbonyl carbon |

| δ(C-NH₂) | 140 - 150 | Aromatic carbon bonded to the amino group | |

| UV-Vis (nm) | λ_max | 280 - 350 | π → π* transitions of the aromatic system |

In Silico Approaches for Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including identifying intermediates and calculating activation energies.

For tert-butyl 3-amino-2-ethoxybenzoate, computational methods could be used to study various reactions, such as electrophilic aromatic substitution. The amino and ethoxy groups are activating and ortho-, para-directing. DFT calculations can model the reaction pathway of, for example, nitration or halogenation. By locating the transition state structures and calculating the energy barriers for substitution at different positions on the ring, one can predict the regioselectivity of the reaction. General studies on benzoic acid show that the carboxyl group is deactivating and meta-directing, creating a complex interplay of directing effects in the target molecule. patsnap.com

Computational Design Principles for Novel Derivatives and Analogues

In silico methods are instrumental in the rational design of new molecules with desired properties, saving significant time and resources compared to purely experimental approaches.

By using tert-butyl 3-amino-2-ethoxybenzoate as a lead scaffold, computational tools can guide the design of novel derivatives. For instance, if the goal is to develop a new pharmaceutical agent, molecular docking simulations could be used to predict how different derivatives bind to a specific biological target, such as an enzyme or receptor. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural modifications with changes in biological activity or physical properties. This approach has been successfully applied to design new benzoic acid derivatives with enhanced antimicrobial or analgesic properties. nih.govmdpi.com Computational screening of virtual libraries of derivatives can help prioritize which new compounds are most promising for synthesis and experimental testing. chemrxiv.org

Derivatization Strategies and Analogue Synthesis Based on Tert Butyl 3 Amino 2 Ethoxybenzoate

Systematic Modification of the Amino Substituent on the Benzoate (B1203000) Ring

The primary amino group at the C-3 position of the benzoate ring is a key site for derivatization, readily undergoing a variety of chemical transformations to introduce new functional groups and modulate the electronic and steric properties of the molecule.

Acylation, Sulfonylation, and Amidation: The nucleophilic amino group can be easily acylated or sulfonylated. Reaction with various acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. For instance, reacting tert-butyl 3-amino-2-ethoxybenzoate with benzoyl chloride would produce tert-butyl 3-(benzoylamino)-2-ethoxybenzoate. Similarly, reaction with methanesulfonyl chloride would yield tert-butyl 3-(methylsulfonamido)-2-ethoxybenzoate. These reactions are typically high-yielding and allow for the introduction of a wide array of substituents.

Alkylation and Arylation: N-alkylation and N-arylation introduce alkyl or aryl groups, further diversifying the structure. Reductive amination, which involves the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a common method for introducing alkyl substituents. For example, reaction with acetaldehyde (B116499) followed by reduction would yield tert-butyl 3-(ethylamino)-2-ethoxybenzoate. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds, although this may require initial protection of the amino group followed by deprotection and coupling.

Diazotization Reactions: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be subsequently replaced by a variety of functional groups through Sandmeyer-type reactions, including halogens (–Cl, –Br), cyano (–CN), and hydroxyl (–OH) groups.

Table 1: Examples of Amino Group Modifications

| Reagent | Reaction Type | Product |

|---|---|---|

| Acyl Chloride (R-COCl) | Acylation | tert-Butyl 3-(acylamino)-2-ethoxybenzoate |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonylation | tert-Butyl 3-(sulfonylamino)-2-ethoxybenzoate |

Diversification Strategies at the Ethoxy Position

The ethoxy group at the C-2 position, while generally stable, can be modified, primarily through cleavage to reveal a phenolic hydroxyl group.

O-Dealkylation: Cleavage of the ethyl ether to form the corresponding phenol, tert-butyl 3-amino-2-hydroxybenzoate, is a key transformation. This can be achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group is a valuable handle for further functionalization. This process, known as O-dealkylation, involves the protonation or coordination of the ether oxygen, followed by nucleophilic attack by a halide ion on the ethyl group. washington.eduresearchgate.net Cytochrome P450 enzymes can also catalyze O-dealkylation reactions in biological systems. washington.edunih.govnih.gov

Etherification of the Resulting Phenol: Once the phenolic hydroxyl group is unmasked, it can be re-alkylated or arylated under Williamson ether synthesis conditions (using an alkyl halide and a base) to introduce a variety of different alkoxy or aryloxy groups. This allows for the synthesis of analogues with varying steric bulk and electronic properties at the C-2 position. For instance, reacting tert-butyl 3-amino-2-hydroxybenzoate with methyl iodide in the presence of a base like potassium carbonate would yield tert-butyl 3-amino-2-methoxybenzoate.

Table 2: Ethoxy Group Diversification

| Starting Material | Reagent(s) | Product |

|---|---|---|

| tert-Butyl 3-amino-2-ethoxybenzoate | BBr₃ or HBr | tert-Butyl 3-amino-2-hydroxybenzoate |

Variation of the Ester Moiety (e.g., Replacement of the tert-Butyl Group)

The tert-butyl ester is a bulky protecting group for the carboxylic acid and its modification is a common strategy.

Hydrolysis (Saponification): The tert-butyl ester can be hydrolyzed under acidic conditions (e.g., trifluoroacetic acid) or basic conditions (saponification with NaOH or KOH) to yield the corresponding carboxylic acid, 3-amino-2-ethoxybenzoic acid. biosynth.comgoogle.comchemicalbook.commedchemexpress.com This carboxylic acid is a crucial intermediate for further modifications.

Transesterification: While direct transesterification of the bulky tert-butyl ester can be challenging, it is possible under specific catalytic conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid and then re-esterify it with a different alcohol (e.g., methanol, ethanol, or benzyl (B1604629) alcohol) under acidic conditions (like Fischer esterification) or by using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This allows for the synthesis of a wide range of esters, including methyl, ethyl, and benzyl esters. rjsvd.comorganic-chemistry.org

Amide Formation: The carboxylic acid obtained from hydrolysis can be coupled with various primary or secondary amines to form a diverse library of amides. researchgate.net This reaction is typically facilitated by peptide coupling agents (e.g., HATU, HOBt) to activate the carboxylic acid, enabling efficient reaction with the amine.

Table 3: Ester Moiety Variation

| Starting Material | Reagent(s) | Product |

|---|---|---|

| tert-Butyl 3-amino-2-ethoxybenzoate | TFA or NaOH/H₂O | 3-Amino-2-ethoxybenzoic acid |

| 3-Amino-2-ethoxybenzoic acid | R-OH + Acid catalyst | Alkyl 3-amino-2-ethoxybenzoate |

Synthesis of Polyfunctionalized Aromatic Compounds Incorporating the Benzoate Core

The aromatic ring of tert-butyl 3-amino-2-ethoxybenzoate is activated towards electrophilic aromatic substitution by the electron-donating amino and ethoxy groups. This allows for the introduction of additional substituents onto the benzene (B151609) ring.

Halogenation: Direct halogenation (chlorination, bromination) of the aromatic ring can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The positions of substitution (C-4, C-6, or C-5) will be directed by the combined activating effects of the amino and ethoxy groups. Copper(II) halides can also be used to facilitate regioselective halogenations. nih.gov

Nitration: Nitration of the aromatic ring can introduce a nitro group, which can then be further modified (e.g., reduced to an amino group). researchgate.net Careful control of reaction conditions is necessary to avoid over-nitration and to control the regioselectivity, as the activating groups strongly direct the position of the incoming nitro group.

Other Electrophilic Substitutions: Other electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation, can also be employed to introduce further functionality, although these may be complicated by the presence of the activating amino group, which can react with the Lewis acid catalyst.

These polyfunctionalized derivatives serve as advanced intermediates for the synthesis of more complex molecules, including heterocyclic systems, by leveraging the newly introduced functional groups for cyclization reactions.

Strategies for Stereoselective Synthesis of Chiral Derivatives

While tert-butyl 3-amino-2-ethoxybenzoate itself is achiral, it can be used as a starting material for the synthesis of chiral derivatives.

Resolution of Racemic Mixtures: If a derivatization reaction creates a new stereocenter, the resulting racemic mixture can be resolved. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral acid or base), which can then be separated by crystallization, followed by removal of the resolving agent.

Asymmetric Synthesis: A more direct approach involves the use of asymmetric synthesis methodologies. For example, if the amino group is modified to introduce a prochiral center, a subsequent stereoselective reaction can be performed. Chiral auxiliaries, such as those derived from tert-butanesulfinamide, can be attached to the amino group to direct the stereochemical outcome of subsequent reactions. nih.gov For instance, condensation with an aldehyde would form a chiral N-sulfinyl imine, which can then undergo diastereoselective nucleophilic addition. nih.govelsevierpure.com

Enantioselective Catalysis: If a functional group is introduced that can coordinate to a metal catalyst, enantioselective catalysis can be employed. For example, the synthesis of a derivative with an adjacent ketone could allow for asymmetric reduction using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) to produce a chiral alcohol with high enantiomeric excess. The synthesis of chiral amino acids and their derivatives often employs stereoselective methods to control the configuration of newly formed stereocenters. elsevierpure.commdpi.com

Future Perspectives and Emerging Research Avenues for Tert Butyl 3 Amino 2 Ethoxybenzoate Research

Development of Novel Catalytic and Stereoselective Synthetic Routes

The synthesis of complex molecules hinges on the availability of efficient and selective chemical methods. For tert-Butyl 3-amino-2-ethoxybenzoate and its derivatives, future research is expected to focus on moving beyond traditional multi-step sequences to more elegant catalytic solutions.

Advanced C-H Functionalization: The aromatic backbone of the molecule is ripe for direct C-H functionalization. While the majority of C-H activation strategies on aniline (B41778) derivatives target the ortho position via directing groups, emerging research has demonstrated the potential for para-selective functionalization using specialized ligand-catalyst systems, such as Pd/S,O-ligand catalysts. acs.orgnih.gov Future work could explore the development of catalysts that can selectively target the C4, C5, or C6 positions of the tert-Butyl 3-amino-2-ethoxybenzoate ring, overriding the directing effects of the existing substituents to install new functionalities like aryl or olefin groups.

Biocatalytic and Stereoselective Approaches: The development of stereoselective methods will be crucial for unlocking the full potential of chiral derivatives. Biocatalysis, using enzymes like ketoreductases (KREDs) or transaminases, offers a green and highly selective alternative to traditional chemical methods. rsc.orgresearchgate.net Research could focus on developing enzymatic cascades for the asymmetric synthesis of chiral analogues or the stereoselective modification of the existing scaffold. rsc.org Furthermore, photochemical-induced electron transfer reactions have been shown to initiate stereoselective radical-tandem reactions in aniline derivatives, a strategy that could be adapted to create complex, chiral adducts of tert-Butyl 3-amino-2-ethoxybenzoate. rsc.org

Exploration of Unprecedented Chemical Transformations and Applications

The inherent reactivity of the functional groups in tert-Butyl 3-amino-2-ethoxybenzoate provides a foundation for exploring novel chemical transformations. The amino group, in particular, serves as a versatile handle for constructing more complex molecular systems.

Future research could investigate:

Novel Heterocycle Synthesis: The 1,2,3-substitution pattern is a precursor for various heterocyclic systems. The amino and ester groups could be leveraged in condensation reactions to form novel quinazolinones, benzodiazepines, or other fused heterocycles, which are prevalent scaffolds in medicinal chemistry. nih.gov

Multi-component Reactions: The development of one-pot, multi-component reactions involving tert-Butyl 3-amino-2-ethoxybenzoate could provide rapid access to diverse molecular libraries. The amino group could participate in reactions like the Ugi or Passerini reactions, incorporating additional points of diversity in a single synthetic step.

Directed Metallation and Cross-Coupling: The ethoxy and amino groups can act as directing groups for ortho-lithiation, enabling the introduction of substituents at specific positions. Subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could then be used to build molecular complexity.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis is moving towards continuous flow and automated platforms to improve efficiency, reproducibility, and safety. nih.gov The well-defined structure of tert-Butyl 3-amino-2-ethoxybenzoate makes it an ideal candidate for integration into these next-generation systems.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be advantageous for reactions that are difficult to control in batch, such as nitration or diazotization of the aniline moiety. Future work could involve developing flow protocols for the synthesis and subsequent functionalization of tert-Butyl 3-amino-2-ethoxybenzoate.

Automated Synthesis: Automated platforms, which use pre-packaged reagent cartridges, can perform a wide array of reactions like amide couplings, reductive aminations, and Boc-protections/deprotections. merckmillipore.com Given that tert-Butyl 3-amino-2-ethoxybenzoate contains both a primary amine and a Boc-protected ester, it is well-suited for use in such systems. merckmillipore.comenamine.net This would enable the rapid synthesis of libraries of derivatives for screening in drug discovery or materials science, accelerating the pace of research. enamine.net

Advanced Applications as a Core Scaffold in Material Science, Supramolecular Chemistry, or Other Chemical Disciplines

The unique electronic and structural features of aminobenzoate derivatives suggest their potential utility beyond traditional organic synthesis, particularly in the realms of material science and supramolecular chemistry.

Monomers for Advanced Polymers: Aniline derivatives are key building blocks for conducting polymers and high-performance materials like aramids. nih.gov The functional groups on tert-Butyl 3-amino-2-ethoxybenzoate could be used to create polymers with tailored properties, such as solubility, thermal stability, and electronic conductivity. The amino group could be used for polymerization, while the ester and ethoxy groups could fine-tune the material's bulk properties.

Building Blocks for Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with applications in gas storage, separation, and catalysis. tcichemicals.comnih.gov Aniline derivatives are frequently used as the monomeric "building blocks" for constructing these frameworks. tcichemicals.com The defined geometry and reactive amine handle of tert-Butyl 3-amino-2-ethoxybenzoate make it a promising candidate for designing novel 3D COFs with functionalized pore environments. chemrxiv.orgchemrxiv.org

Supramolecular Assemblies: The capacity of aniline derivatives to form hydrogen bonds makes them excellent candidates for building supramolecular structures. sci-hub.se The amino group and ester carbonyl can act as hydrogen bond donors and acceptors, respectively. Research could explore how tert-Butyl 3-amino-2-ethoxybenzoate self-assembles or co-assembles with other molecules to form ordered structures like gels, liquid crystals, or layered materials, driven by non-covalent interactions. researchgate.netacs.orgnih.gov

Compound Data

Table 1: Physicochemical Properties of tert-Butyl 3-amino-2-ethoxybenzoate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 3-amino-2-ethoxybenzoate | PubChem |

| Molecular Formula | C₁₃H₁₉NO₃ | PubChem nih.gov |

| Molecular Weight | 237.29 g/mol | PubChem nih.gov |

| CAS Number | 1923232-17-0 | BLD Pharm nih.gov |

| Canonical SMILES | CCOC1=C(C=CC=C1N)C(=O)OC(C)(C)C | PubChem nih.gov |

| InChIKey | FVYCHCNNXKIGOT-UHFFFAOYSA-N | PubChem nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| tert-Butyl 3-amino-2-ethoxybenzoate |

| Aniline |

| Quinazolinones |

| Benzodiazepines |

| 4-Aminobenzoic acid |

| tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |

| Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate |

| tert-Butyl 3-(2-aminoethoxy)propanoate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.